4-bromo-1-ethyl-1H-1,2,3-benzotriazole
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Overview
Description
4-Bromo-1-ethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The compound features a benzene ring fused with a triazole ring, with a bromine atom and an ethyl group attached to the triazole ring. This structure imparts specific reactivity and stability to the compound, making it useful in diverse fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-ethyl-1H-1,2,3-benzotriazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 4-azido-1-ethyl-1H-1,2,3-benzotriazole or 4-thio-1-ethyl-1H-1,2,3-benzotriazole.
Coupling Products: Various biaryl compounds when used in cross-coupling reactions.
Scientific Research Applications
4-Bromo-1-ethyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethyl group can influence the compound’s binding affinity and specificity towards molecular targets. In chemical reactions, the benzotriazole moiety can stabilize intermediates and transition states, facilitating various transformations.
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-1-ethyl-1H-1,2,3-benzotriazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
4-Bromo-1-methyl-1H-1,2,3-benzotriazole: Contains a methyl group instead of an ethyl group, affecting its physicochemical properties.
Uniqueness: 4-Bromo-1-ethyl-1H-1,2,3-benzotriazole is unique due to the presence of both a bromine atom and an ethyl group, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
Properties
CAS No. |
2225890-42-4 |
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Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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